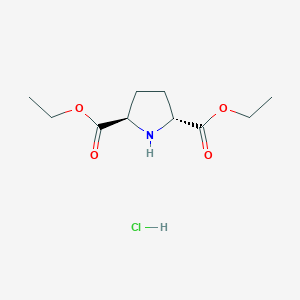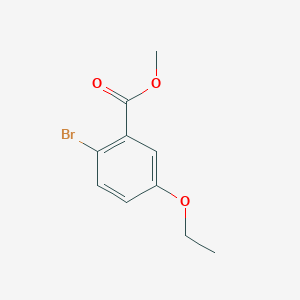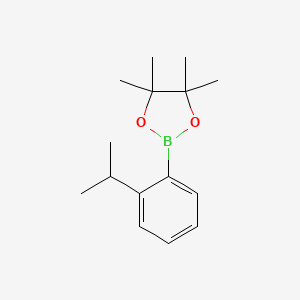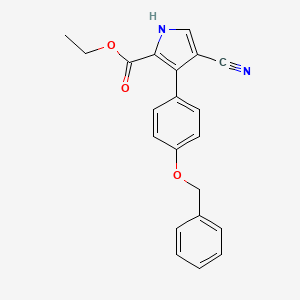
4-(4-Bromophenyl)pyridin-3-amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-(4-Bromophenyl)pyridin-3-amine was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The InChI code for this compound is 1S/C11H9BrN2/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8,14H .Physical And Chemical Properties Analysis
The physical form of 4-(4-Bromophenyl)pyridin-3-amine is a white to brown solid . It has a molecular weight of 249.11 . The storage temperature is +4°C .Aplicaciones Científicas De Investigación
Pharmacology: Antimicrobial Agent Synthesis
4-(4-Bromophenyl)pyridin-3-amine: plays a significant role in the synthesis of novel biologically active pyridine derivatives. These derivatives have been tested for their antimicrobial properties, showing promise against microbial strains like E. coli, B. mycoides, and C. albicans. The compound serves as a precursor in the synthesis of these derivatives, which could lead to the development of new antibiotics to combat microbial resistance .
Material Science: Advanced Material Synthesis
In material science, 4-(4-Bromophenyl)pyridin-3-amine is utilized for the synthesis of complex molecular architectures. Its reactivity on metallic surfaces can lead to the formation of Kagome networks, coordinated dimers, and branched coordination chains, which are essential for developing new materials with specific electronic and structural properties .
Chemical Synthesis: Building Block for Heterocyclic Compounds
This compound is a versatile building block in chemical synthesis, particularly for creating heterocyclic compounds. It’s used to synthesize pyridine and thienopyridine derivatives, which are crucial in developing various pharmaceuticals and agrochemicals due to their biological activities .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 4-(4-Bromophenyl)pyridin-3-amine is involved in the study of enzyme inhibition. Its derivatives can mimic the structure of natural substrates or inhibitors, allowing researchers to explore enzyme interactions and develop inhibitors that could lead to new treatments for diseases .
Analytical Chemistry: Chromatographic Analysis
Analytical chemists use 4-(4-Bromophenyl)pyridin-3-amine in chromatographic methods to separate and identify compounds. Its unique properties make it suitable as a standard or a derivative for more complex analyses, aiding in the identification of substances within a mixture .
Environmental Science: Antimicrobial Resistance Research
The compound’s derivatives have shown strong antimicrobial activity, which is crucial in environmental science for studying antimicrobial resistance in various ecosystems. This research can help in understanding the spread of resistance and developing strategies to mitigate its impact on the environment and public health .
Propiedades
IUPAC Name |
4-(4-bromophenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-9-3-1-8(2-4-9)10-5-6-14-7-11(10)13/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPCIIQWPFUSQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester](/img/structure/B1404264.png)



![3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1404271.png)


![7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine](/img/structure/B1404276.png)

![2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1404279.png)